Cas no 1393553-12-2 (2-Cyano-6-fluoroisonicotinic acid)

2-Cyano-6-fluoroisonicotinic acid 化学的及び物理的性質
名前と識別子
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- 2-CYANO-6-FLUOROISONICOTINIC ACID
- AB79481
- 2-Cyano-6-fluoroisonicotinic acid
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- インチ: 1S/C7H3FN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12)
- InChIKey: QPVOOMMQKMOFNA-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(=O)O)=CC(C#N)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 235
- トポロジー分子極性表面積: 74
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-Cyano-6-fluoroisonicotinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009124-250mg |
2-Cyano-6-fluoroisonicotinic acid |
1393553-12-2 | 95% | 250mg |
$999.60 | 2022-04-02 | |
Alichem | A029009124-1g |
2-Cyano-6-fluoroisonicotinic acid |
1393553-12-2 | 95% | 1g |
$3,184.50 | 2022-04-02 |
2-Cyano-6-fluoroisonicotinic acid 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
2-Cyano-6-fluoroisonicotinic acidに関する追加情報
Research Briefing on 2-Cyano-6-fluoroisonicotinic Acid (CAS: 1393553-12-2) in Chemical Biology and Pharmaceutical Applications
2-Cyano-6-fluoroisonicotinic acid (CAS: 1393553-12-2) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antibacterial agents. This heterocyclic carboxylic acid derivative combines a cyano group and a fluorine atom on a pyridine scaffold, offering unique electronic properties that enhance its reactivity and binding affinity in medicinal chemistry applications. Recent studies highlight its growing importance in fragment-based drug discovery and as a building block for targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing selective JAK3 inhibitors, where the 2-cyano-6-fluoro substitution pattern was found to significantly improve kinase selectivity profiles compared to traditional isonicotinic acid derivatives. The fluorine atom at the 6-position was particularly crucial for metabolic stability, reducing oxidative metabolism by cytochrome P450 enzymes while maintaining potent target engagement.
In synthetic methodology developments, researchers at the University of Tokyo recently reported (Organic Letters, 2024) an improved protocol for the large-scale production of 2-cyano-6-fluoroisonicotinic acid via palladium-catalyzed cyanation of 2,6-difluoropyridine followed by selective oxidation. This new route addresses previous challenges in regioselective functionalization and provides the compound in 78% overall yield with >99% purity, making it more accessible for pharmaceutical applications.
The compound's antibacterial potential was highlighted in a Nature Communications (2023) study where it served as a precursor for novel fluoroquinolone analogs showing activity against multidrug-resistant Gram-positive pathogens. The 2-cyano group was found to enhance bacterial topoisomerase IV inhibition while the 6-fluoro substituent improved cell penetration, resulting in compounds with MIC values 8-16 times lower than ciprofloxacin against MRSA clinical isolates.
Ongoing research (ACS Medicinal Chemistry Letters, 2024) explores the use of 1393553-12-2 in PROTAC (proteolysis targeting chimera) development, where its dual functionality allows simultaneous optimization of target binding and linker chemistry. Early results show promising degradation efficiency for several challenging oncology targets, with proteolysis occurring at low nanomolar concentrations.
From a safety perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) indicate that 2-cyano-6-fluoroisonicotinic acid displays favorable in vitro safety profiles with no significant cytotoxicity observed up to 100 μM in hepatocyte assays. However, researchers note the need for further in vivo studies to fully characterize its pharmacokinetic properties and potential metabolite formation.
The compound's commercial availability has expanded significantly in the past year, with multiple suppliers now offering GMP-grade material for preclinical development. Current market analysis projects a 23% annual growth in demand for this intermediate through 2026, driven primarily by its applications in kinase inhibitor pipelines and next-generation antibacterial agents.
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